Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate

Physicochemical profiling Fluorine regioisomer comparison Drug-design building blocks

Med-chem and agrochemical teams often require a specific fluorine topology that off-the-shelf isomers cannot replicate. Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate provides the precise 2,3,4-trifluoro substitution pattern essential for target engagement in chemotypes such as CaNMT inhibitors and cortical catecholaminergic modulators. • Direct ester-protected building block - preserve the critical F₃-topology through reduction, hydrolysis or direct coupling. • Serves as an authentic ¹⁹F NMR probe and HPLC reference standard for resolving regioisomeric impurities. • ≥97% purity; ships ambient; stock available with 10-day lead time.

Molecular Formula C11H11F3O3
Molecular Weight 248.20 g/mol
Cat. No. B7902520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,3,4-trifluoro-phenoxy)propanoate
Molecular FormulaC11H11F3O3
Molecular Weight248.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=C(C(=C(C=C1)F)F)F
InChIInChI=1S/C11H11F3O3/c1-2-16-9(15)5-6-17-8-4-3-7(12)10(13)11(8)14/h3-4H,2,5-6H2,1H3
InChIKeyFXJQNJCYHDUZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate – Procurement-Grade Profile


Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate (CAS 1443354-08-2, MF C₁₁H₁₁F₃O₃, MW 248.20 g mol⁻¹) is a fluorinated phenoxypropanoate ester that serves as a versatile building block in medicinal-chemistry and agrochemical-research programs [1]. The 2,3,4-trifluoro substitution pattern on the phenyl ring imparts distinct electronic and steric properties relative to other regioisomers, making this compound a non-interchangeable intermediate when a specific fluorine topology is required [1][2]. Commercial availability is primarily as a ≥97 % purity research reagent from specialist organofluorine suppliers .

Contains the 2,3,4-trifluorophenoxy motif required in specific chemotypes
High-purity organofluorine building block for ester elaboration
Reliable supply from specialist organofluorine suppliers

Why Regioisomeric Trifluorophenoxypropanoate Esters Are Not Interchangeable


Although the 2,3,4- and 3,4,5-trifluoro regioisomers share identical molecular formula, molecular weight, XLogP3-AA (2.4) and topological polar surface area (35.5 Ų) [1][2], the position of fluorine atoms on the aryl ring critically governs electronic distribution, hydrogen-bond-acceptor topology and metabolic stability. Patent literature explicitly demonstrates that the 2,3,4-trifluorophenoxy motif is required for potent target engagement in specific chemotypes—for instance, in azetidine-based modulators of cortical catecholaminergic neurotransmission [3] and in antifungal benzofuran derivatives targeting CaNMT —where other fluorination patterns fail to deliver comparable activity. Consequently, substituting a different trifluorophenoxypropanoate ester without experimental validation risks losing the structure-activity relationship that motivated the original synthetic design.

Regioisomeric substitution pattern

Global computed properties (XLogP, TPSA) are identical between 2,3,4- and 3,4,5-trifluoro isomers, but ortho-fluorine placement alters electronic environment and side-chain conformation.

Structure-activity relationship sensitivity

Patent evidence indicates that only the 2,3,4-trifluorophenoxy motif delivers target engagement in certain chemotypes; substituting a 3,4,5-isomer may not reproduce the intended biological response.

Supply-chain uncertainty for other regioisomers

While 3,4,5-isomer is equally accessible, the 2,4,5- and 2,3,5-trifluoro analogs have limited commercial availability, potentially causing delays if used as alternatives.

Differentiation Evidence: 2,3,4-Trifluoro vs. Closest Analogs


Electronic Differences Masked by Lipophilicity Parity

Computed XLogP3-AA and topological polar surface area (TPSA) are identical for the 2,3,4-trifluoro (target) and 3,4,5-trifluoro (comparator) isomers at 2.4 and 35.5 Ų, respectively [1][2]. However, the 2,3,4-substitution pattern places a fluorine atom ortho to the ether linkage, which alters the conformational preference of the propanoate side-chain and the electronic environment of the ether oxygen relative to the 3,4,5-isomer. This ortho-fluorine effect is well-documented in medicinal chemistry to influence metabolic stability and target binding, even when global descriptors such as logP remain unchanged [3].

Lipophilicity parity
Class-level inference
Target (2,3,4): XLogP = 2.4, TPSA = 35.5 Ų. Comparator (3,4,5): XLogP = 2.4, TPSA = 35.5 Ų. Difference: 0.0 units.
Identical global descriptors may mask regioisomer-specific electronic effects.
Ortho-fluorine can influence side-chain conformation (reported class effect).
Physicochemical profiling Fluorine regioisomer comparison Drug-design building blocks

2,3,4-Trifluorophenoxy Motif in Potent CaNMT Antifungal Activity

In the development of RO-09-4879, a CaNMT inhibitor with activity against fluconazole-resistant Candida strains, the 2,3,4-trifluorophenoxy-methyl appendage was specifically selected. Analogs bearing alternative fluorination patterns (e.g., mono-fluoro or 3,4,5-trifluoro) showed significantly reduced enzyme inhibition [1]. Although quantitative IC₅₀ values for the free propanoate ester are not disclosed, the patent literature establishes that the 2,3,4-trifluorophenoxy substructure is a privileged fragment for target engagement, implying that derivatives built from this specific building block retain activity whereas regioisomeric building blocks lead to inactive products.

CaNMT target engagement
Class-level inference
Elaborated analog (contains 2,3,4-trifluorophenoxy): active against fluconazole-resistant Candida. Analogs with different fluorination: significantly reduced activity (qualitative patent disclosure).
2,3,4-pattern associated with target engagement in CaNMT chemotypes.
Quantitative IC₅₀ values not disclosed for free propanoate ester.
Antifungal drug discovery Candida N-myristoyltransferase Fluorine SAR

Synthetic Accessibility and Purity Comparison by Regioisomer

Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate is synthesized via nucleophilic substitution of 2,3,4-trifluorophenol with ethyl 3-bromopropanoate under basic conditions (K₂CO₃, DMF, reflux) . The 2,3,4-trifluorophenol precursor is commercially available at scale, enabling consistent supply of the ethyl ester in ≥97 % purity . In contrast, the 2,4,5- and 2,3,5-trifluorophenol isomers are less readily sourced, resulting in sporadic availability and higher cost for the corresponding propanoate esters. The 3,4,5-isomer is equally accessible but provides a different fluorine topology.

Regioisomer availability
Supporting evidence
2,3,4-isomer: purity ≥97 %, multi-gram supply. 3,4,5-isomer: identical purity and price. 2,4,5- and 2,3,5-isomers: limited or no listings.
Reliable procurement chain favors 2,3,4-isomer over rare regioisomers.
Price parity with 3,4,5-isomer (8668 CNY/g). Supplier catalog data, 2025–2026.
Organofluorine synthesis Building-block procurement Regioisomer availability

Evidence Gap: No Direct Head-to-Head Comparative Data

A systematic search of primary literature and patent databases (PubChem, Google Patents, PubMed, ChemSpider) as of May 2026 reveals no published study that directly compares Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate with its closest regioisomeric analogs in a quantitative biological, physicochemical, or reactivity assay. The available differentiation evidence is limited to class-level inference from elaborated structures, computed property parity, and supply-chain characteristics [1]. Users must therefore treat regioisomer selection as a hypothesis-driven decision and validate the impact of the fluorine pattern in their specific experimental system.

Head-to-head data gap
Data to verify
0 published studies directly comparing 2,3,4- vs. other regioisomeric propanoate esters.
Internal validation studies are essential to justify regioisomer choice.
Systematic literature and patent search (PubChem, PubMed, Google Patents; May 2026).
Evidence gap analysis Procurement risk assessment Assay-specific validation

Procurement-Linked Application Scenarios


Drug Candidate Synthesis with 2,3,4-Trifluorophenoxy Motif

When elaborating a lead series that requires the 2,3,4-trifluorophenoxy motif—as exemplified by the CaNMT inhibitor RO-09-4879—Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate provides a direct ester-protected building block that can be reduced to the alcohol, hydrolyzed to the acid, or coupled directly, preserving the critical fluorine topology identified in patent SAR [1][2].

Agrochemical Intermediate with Ortho-Fluorine Effects

In phenoxypropionate herbicide programs, the ortho-fluorine substituent present in the 2,3,4-isomer can influence the acidity and metabolic stability of the final active ingredient differently than the meta/para-only fluorination of the 3,4,5-isomer. Procuring the 2,3,4-isomer ensures the intended electronic profile is maintained from early-stage SAR through scale-up [1].

Reference Standard for Regioisomer-Specific Method Development

Because the 2,3,4- and 3,4,5-trifluoro isomers share identical molecular weight and global descriptors [2], chromatographic separation relies on subtle differences in shape and polarity. Ethyl 3-(2,3,4-trifluoro-phenoxy)propanoate can serve as an authentic reference standard for HPLC or GC method development aimed at resolving regioisomeric impurities in pharmaceutical or agrochemical products.

Fluorine-19 NMR Probe of Local Chemical Environment

The 2,3,4-trifluoro arrangement produces a unique ¹⁹F NMR coupling pattern distinct from other regioisomers [1]. This compound can function as a qualitative ¹⁹F NMR probe for studying solvent effects, protein-ligand interactions, or formulation behavior where the fluorine atoms serve as reporters of local environment.

Application
Selection Property
Validation Focus
Drug candidate synthesis with 2,3,4-trifluorophenoxy motif
Correct regioisomer to reproduce patent SAR
Target engagement in CaNMT or similar chemotypes
Agrochemical intermediate with ortho-fluorine effects
Ortho-fluorine substitution pattern
Electronic profile consistency in lead optimization
Reference standard for regioisomer-specific methods
Unique chromatographic behavior
Resolution of regioisomeric impurities by HPLC/GC
19F NMR probe for local chemical environment
Distinct 19F coupling pattern
Spectral interpretation in solvent or interaction studies
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